2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one
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Overview
Description
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a pyridine and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one typically involves the cyclocondensation of a 2-aminopyridine derivative with a 4-methoxybenzaldehyde and a thioglycolic acid. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1,3-thiazolidin-4-one: Lacks the pyridine ring, which may affect its biological activity.
3-(Pyridin-2-yl)-1,3-thiazolidin-4-one: Lacks the methoxyphenyl group, which may influence its chemical reactivity and pharmacological properties.
Uniqueness
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one is unique due to the presence of both the methoxyphenyl and pyridine groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
CAS No. |
62959-24-4 |
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Molecular Formula |
C15H14N2O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H14N2O2S/c1-19-12-7-5-11(6-8-12)15-17(14(18)10-20-15)13-4-2-3-9-16-13/h2-9,15H,10H2,1H3 |
InChI Key |
QIJNOCPKROYRSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
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